3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolopyridine family
Preparation Methods
The synthesis of 3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions. Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include other thiazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Thiazolopyrimidine derivatives: These compounds exhibit a broad spectrum of pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of 3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H20N2O2S/c1-14-3-7-16(8-4-14)18-11-20(25)24-21(19(18)12-23)27-13-22(24,26)17-9-5-15(2)6-10-17/h3-10,18,26H,11,13H2,1-2H3 |
InChI Key |
DZLFRQZZCULJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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